(2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid
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Overview
Description
(2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrazole ring substituted with a 2-methylphenyl group and an oxolane ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Substitution with 2-methylphenyl group: The pyrazole ring is then subjected to electrophilic aromatic substitution to introduce the 2-methylphenyl group.
Formation of the oxolane ring: The substituted pyrazole is then reacted with an appropriate epoxide or diol under acidic or basic conditions to form the oxolane ring.
Carboxylation: Finally, the oxolane ring is carboxylated using carbon dioxide or a carboxylating agent under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, scalability, and environmental sustainability. Catalysts and green chemistry principles are often employed to enhance reaction efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
(2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
(2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-amine: Similar structure but with an amine group instead of a carboxylic acid.
Uniqueness
(2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2R,3R)-2-[2-(2-methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-4-2-3-5-12(10)17-13(6-8-16-17)14-11(15(18)19)7-9-20-14/h2-6,8,11,14H,7,9H2,1H3,(H,18,19)/t11-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJJCJWKEQFUJD-BXUZGUMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC=N2)C3C(CCO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=CC=N2)[C@H]3[C@@H](CCO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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